4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol
Overview
Description
4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that contains a triazole ring with an amino group at the 4th position and a cyclohexyl group at the 5th position
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been found to inhibit kinases such as clk1 and dyrk1a .
Mode of Action
The compound interacts with its targets via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring .
Biochemical Pathways
Compounds with a similar 1,2,4-triazole structure have been associated with a wide range of pharmaceutical activities, suggesting that they may affect multiple pathways .
Result of Action
It has been suggested that the compound may act as a corrosion inhibitor for copper in certain environments .
Action Environment
The action, efficacy, and stability of 4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol can be influenced by environmental factors. For instance, it has been found to act as a corrosion inhibitor for copper in a 3.5% NaCl solution . This suggests that the compound’s action may be environment-dependent.
Biochemical Analysis
Biochemical Properties
4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s thiol group allows it to form disulfide bonds with cysteine residues in proteins, leading to alterations in protein structure and function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to modulate the activity of kinases, which are crucial for signal transduction. This modulation can lead to changes in gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation. Additionally, it can activate certain enzymes by stabilizing their active forms. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in glycolysis and the citric acid cycle, leading to alterations in energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific targets to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localizations enable the compound to interact with its targets effectively, leading to the desired biochemical outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of hydrazine with thiourea. The general reaction can be represented as follows:
2SC(NH2)2+3N2H4→SC2N3H(NH2)(N2H3)+4NH3+H2S
This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, amine derivatives, and substituted triazole compounds .
Scientific Research Applications
4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-amino-3-cyclohexyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-12-7(10-11-8(12)13)6-4-2-1-3-5-6/h6H,1-5,9H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIDSKQFVRWPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61019-28-1 | |
Record name | 4-Amino-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61019-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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